molecular formula C10H13NO4S B8350239 N-toluenesulfonyl-L-alanine

N-toluenesulfonyl-L-alanine

Cat. No.: B8350239
M. Wt: 243.28 g/mol
InChI Key: KPXQCEZOIYUKAN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Modern Organic Synthesis

The primary role of N-toluenesulfonyl-L-alanine in organic synthesis is as a chiral building block. ull.ese-bookshelf.dearkat-usa.org The inherent chirality of the L-alanine core is preserved during its synthesis, allowing chemists to construct complex, enantiomerically pure molecules. This is of paramount importance in the pharmaceutical industry, where the therapeutic effect of a drug is often dependent on its specific three-dimensional structure. netascientific.com

The tosyl group serves as an excellent protecting group for the amine, which is stable under a wide range of reaction conditions but can be removed when necessary. netascientific.com This allows for selective chemical transformations at other parts of the molecule. Furthermore, the tosyl group can activate the molecule for various reactions. For instance, N-tosyl-L-alanine can be converted into N-tosyl-L-alaninyl chloride, a reactive intermediate for forming amide bonds. researchgate.net

Derivatives of this compound are instrumental in the synthesis of a variety of bioactive compounds. For example, it is a precursor in the synthesis of N-tosyl aziridines, which are versatile intermediates for creating complex nitrogen-containing molecules, including alkaloids. researchgate.net It has also been utilized in the synthesis of non-natural amino acids and peptide-based structures. temple.edu

Role as an Amino Acid Derivative in Advanced Materials and Catalysis

The application of this compound extends beyond traditional organic synthesis into the realms of advanced materials and catalysis. Its derivatives have been investigated for their potential in creating novel materials with specific functionalities. lookchem.com For instance, research has explored the incorporation of N-tosyl-L-alanine derivatives into polymers, aiming to impart specific properties to the resulting materials. arkat-usa.org A notable application is in the development of radiolabeled alanine (B10760859) derivatives, such as 3-(1-[¹⁸F]fluoromethyl)-L-alanine (L-[¹⁸F]FMA), which are synthesized from tosylate precursors and show promise as PET imaging agents for detecting tumors. nih.gov

In the field of catalysis, derivatives of this compound have been successfully employed as organocatalysts. These catalysts, which are small organic molecules, offer a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. gla.ac.uk Chiral amides derived from N-tosyl-L-alanine have been shown to be effective organocatalysts for enantioselective allylation reactions, producing homoallylic alcohols with high yields and excellent enantioselectivity. mdpi.com

Reaction TypeCatalyst DerivativeSubstratesYieldEnantioselectivity (ee)Reference
Enantioselective AllylationTosylated L-alanine derived chiral amidesAllyltrichlorosilane and various aldehydesUp to 90%Up to 99% mdpi.com
Asymmetric Strecker ReactionN-sulfonamide amino amide chiral catalystsN-tosyl-substituted imines and cyanide sourcesUp to 91%Up to 99% mdpi.com
Asymmetric aza-Mannich ReactionThiourea or quinine (B1679958) derivativesIsothiocyanato-oxindoles and N-tosyl iminesNot specifiedNot specified rsc.org

Overview of Current Research Trajectories

Current research on this compound and its derivatives is vibrant and multifaceted. A significant area of focus remains the development of novel organocatalysts for a wider range of asymmetric transformations. rsc.org Researchers are exploring new catalyst designs based on the N-tosyl-L-alanine scaffold to achieve higher efficiency and selectivity in various carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com

Another major research direction is the synthesis of new bioactive molecules. The use of this compound as a chiral starting material continues to be a key strategy in the total synthesis of natural products and the development of new pharmaceutical agents. researchgate.net This includes its application in the synthesis of protease inhibitors, which are important therapeutic targets.

The field of advanced materials is also seeing continued exploration of this compound derivatives. Beyond PET imaging agents, there is interest in developing new polymers and bioconjugates with unique properties for applications in drug delivery and diagnostics. netascientific.com A specific derivative, N-Tosyl-L-alanine 3-indoxyl ester, is already used in diagnostic tests to detect leukocyte esterase in urine, indicating a urinary tract infection. biosynth.com

Research AreaSpecific FocusKey Findings/ApplicationsReference
OrganocatalysisDevelopment of new bifunctional catalystsEffective in aldol (B89426), Strecker, and allylation reactions mdpi.com
Bioactive MoleculesSynthesis of non-natural amino acids and protease inhibitorsCreation of enantiomerically pure compounds for pharmaceutical research researchgate.nettemple.edu
Advanced MaterialsDevelopment of PET imaging agentsSynthesis of ¹⁸F-labeled alanine derivatives for tumor visualization nih.gov
DiagnosticsEnzyme substrates for clinical testingN-Tosyl-L-alanine 3-indoxyl ester for detecting urinary tract infections biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

(2S)-2-[(2-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C10H13NO4S/c1-7-5-3-4-6-9(7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

KPXQCEZOIYUKAN-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC=CC=C1S(=O)(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N Toluenesulfonyl L Alanine

Conventional Synthetic Routes

The most common and direct approach to synthesizing N-toluenesulfonyl-L-alanine involves the N-tosylation of L-alanine. This method leverages the reactivity of the amino group of the amino acid with a tosylating agent.

The direct N-tosylation is a well-established procedure that attaches the p-toluenesulfonyl (tosyl) group to the nitrogen atom of L-alanine. This reaction is typically carried out by reacting L-alanine with p-toluenesulfonyl chloride in the presence of a base. The tosyl group serves as a robust protecting group for the amine, preventing its participation in undesired side reactions during subsequent synthetic steps.

The synthesis of this compound is commonly achieved by dissolving L-alanine in an aqueous alkaline solution, such as sodium hydroxide. prepchem.com The solution is cooled, typically to around 5°C, before the slow addition of p-toluenesulfonyl chloride, which is often dissolved in an immiscible organic solvent like toluene (B28343). prepchem.com The use of a biphasic system (aqueous/organic) is a common feature of this type of reaction, known as the Schotten-Baumann reaction.

The reaction mixture is stirred for an extended period, sometimes up to 20 hours, at ambient temperature to ensure the completion of the reaction. prepchem.com After the reaction period, the layers are separated. The aqueous layer, containing the sodium salt of the product, is then acidified, typically with a strong mineral acid like concentrated hydrochloric acid, to a pH of 1. prepchem.com This protonates the carboxylate, causing the this compound to precipitate as a solid, which can then be collected by filtration. prepchem.com

Optimization of this protocol may involve adjusting the base concentration, reaction temperature, and stirring time to maximize the yield and purity of the product.

The efficiency of the direct N-tosylation of L-alanine can be influenced by factors such as the rate of addition of the tosyl chloride and the effectiveness of the pH control during workup. A typical reported yield for this one-pot synthesis is approximately 66%. prepchem.com

Table 1: Representative Synthesis of this compound

ParameterDetails
Starting Material L-alanine
Reagents p-toluenesulfonyl chloride, 1N Sodium Hydroxide, Toluene, Concentrated Hydrochloric Acid
Reaction Steps 1. Dissolve L-alanine in aqueous NaOH and cool to 5°C. 2. Add p-toluenesulfonyl chloride in toluene slowly. 3. Stir at ambient temperature for 20 hours. 4. Separate layers and acidify the aqueous layer to pH 1 with HCl. 5. Collect the solid product by filtration.
Reported Yield 66% prepchem.com

Direct N-Tosylation of L-Alanine

Preparation of Functionalized this compound Derivatives

Once synthesized, this compound can be converted into various functionalized derivatives, enhancing its utility in peptide synthesis and other organic transformations. Common derivatives include acyl chlorides and esters.

The carboxylic acid moiety of this compound can be readily converted into a more reactive acyl chloride. This is typically achieved by treating the starting material with a chlorinating agent, such as thionyl chloride. prepchem.com

A common procedure involves heating a mixture of this compound and an excess of thionyl chloride, for instance, at 50°C for about 1.5 hours. prepchem.com After the reaction is complete, the excess thionyl chloride can be removed, and the product is often precipitated by adding a non-polar solvent like dry hexane. prepchem.com The resulting solid, N-tosyl-L-alaninyl chloride, can then be isolated by filtration. This method has been reported to be highly efficient, with yields reaching up to 93%. prepchem.com

Table 2: Synthesis of this compound Acyl Chloride

ParameterDetails
Starting Material This compound
Reagents Thionyl chloride, Dry Hexane
Reaction Steps 1. Heat a mixture of this compound and thionyl chloride at 50°C for 1.5 hours. 2. Dilute the mixture with dry hexane. 3. Chill the mixture to induce precipitation. 4. Collect the solid product by filtration.
Reported Yield 93% prepchem.com

The carboxylic acid of this compound can also be converted to various esters. This derivatization is crucial for applications in peptide synthesis and for modifying the compound's solubility and reactivity. Common methods for esterification include the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net

Alternatively, the highly reactive this compound acyl chloride, prepared as described in the previous section, can be reacted with an alcohol to form the corresponding ester. This two-step approach often proceeds under milder conditions and can be advantageous for sensitive substrates. For example, reacting the acyl chloride with an alcohol such as benzyl (B1604629) alcohol would yield the benzyl ester of this compound.

Table 3: General Methods for Esterification of this compound

MethodGeneral Reaction
Fischer-Speier Esterification This compound + Alcohol (e.g., Methanol, Ethanol) Ester + Water
Via Acyl Chloride This compound acyl chloride + Alcohol (e.g., Benzyl Alcohol) Ester + HCl

Formation of Amide and Peptide Linkages

This compound is frequently utilized as a protected amino acid building block in peptide synthesis. The tosyl (p-toluenesulfonyl) group serves as a stable protecting group for the α-amino moiety of L-alanine, preventing unwanted side reactions during the formation of peptide bonds. The synthesis process involves the initial protection of L-alanine by reacting it with p-toluenesulfonyl chloride in a basic solution. prepchem.com

Once the amino group is protected, the carboxylic acid function of N-tosyl-L-alanine can be activated to facilitate coupling with the free amino group of another amino acid or a growing peptide chain. This activation is typically achieved using standard peptide coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the coupling partner, resulting in the formation of a new amide (peptide) bond. thermofisher.com This cycle of deprotection of the N-terminus of the peptide chain followed by coupling with an N-protected amino acid is the fundamental process of solid-phase peptide synthesis (SPPS). thermofisher.commasterorganicchemistry.com

The general scheme for this coupling reaction is as follows:

Table 1: General Conditions for Peptide Coupling with N-Tosyl-L-Alanine

Step Reagents and Conditions Purpose
Activation N-Tosyl-L-alanine, Coupling Reagent (e.g., DCC, DIC) Activation of the carboxylic acid group to form a reactive intermediate.
Coupling Activated N-Tosyl-L-alanine, Amino Acid Ester or N-terminus of peptide chain, Solvent (e.g., DMF, CH₂Cl₂) Formation of the new peptide bond via nucleophilic attack.
Work-up Filtration (to remove urea (B33335) byproduct if DCC/DIC is used), washing Purification of the resulting N-protected dipeptide.

Following the coupling step, the tosyl group can be removed (deprotected) to liberate the free amino group for subsequent couplings, though this often requires harsh conditions such as strong acids or reducing agents.

Conversion to Hydroxamate Derivatives

The carboxylic acid moiety of this compound can be converted into a hydroxamate group (-CONHOH). This transformation is a key step in the synthesis of various enzyme inhibitors, as the hydroxamic acid functional group is a well-known zinc-binding group found in the active sites of metalloproteinases.

The synthesis of this compound hydroxamate typically involves a two-step procedure. First, the carboxylic acid of N-tosyl-L-alanine is activated, often using a carbodiimide (B86325) coupling agent. This activated intermediate is then reacted with hydroxylamine (B1172632) (NH₂OH) or one of its protected forms to yield the desired hydroxamic acid derivative.

A common synthetic route proceeds as follows:

Activation of the Carboxylic Acid: this compound is treated with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in an appropriate solvent.

Reaction with Hydroxylamine: The activated species is then reacted in situ with hydroxylamine hydrochloride in the presence of a base (like triethylamine (B128534) or N-methylmorpholine) to neutralize the HCl and liberate free hydroxylamine for the coupling reaction.

This methodology provides a direct route to L-alanine hydroxamate sulfonylated derivatives, which have been investigated for their biological activities.

Advanced Synthetic Strategies Involving this compound Precursors

Precursors and derivatives of this compound are valuable starting materials for more complex molecular architectures.

Access to N-Toluenesulfonyl-Dehydroamino Acid Derivatives

N-toluenesulfonyl-α,β-dehydroamino acid derivatives, specifically N-tosyldehydroalanine, are important synthetic intermediates. While not synthesized directly from N-tosyl-L-alanine, they are commonly prepared from N-tosylated β-hydroxy-α-amino acids, such as N-tosyl-L-serine, making them derivatives of a closely related precursor. The most widely used method for this transformation is the β-elimination of an O-tosylated serine derivative. dergipark.org.tr

The synthesis involves two key steps:

O-Tosylation: The hydroxyl group of an N-protected serine derivative (e.g., N-benzyloxycarbonyl-L-serine) is converted into a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. dergipark.org.trtubitak.gov.tr

Elimination: The resulting N-protected-O-tosyl-L-serine derivative is then treated with a base to induce elimination of the O-tosyl group, forming the α,β-double bond of the dehydroalanine (B155165) residue. dergipark.org.tr

The choice of base and solvent is critical for the success of the elimination reaction. Various bases have been studied, with sodium methoxide (B1231860) (CH₃ONa) proving effective in some cases. dergipark.org.tr

Table 2: Conditions for β-Elimination to Form Dehydroalanine Derivatives

Starting Material Base Solvent Yield
N-benzyloxycarbonyl-O-tosyl-DL-serine pyrrolidine (B122466) amide Sodium Methoxide (CH₃ONa) Methanol (MeOH) 42%
N-benzyloxycarbonyl-O-tosyl-DL-serine pyrrolidine amide Triethylamine (Et₃N) Not specified Reaction observed by NMR and TLC

This method provides reliable access to dehydroamino acid building blocks that are constituents of various natural products and are used in the synthesis of novel peptides. dergipark.org.trtubitak.gov.tr

Preparation of N-Tosylated Aziridines from Amino Alcohols

Chiral N-tosylated aziridines are highly valuable synthetic intermediates, acting as precursors for a wide range of nitrogen-containing compounds. nih.gov These three-membered rings can be efficiently synthesized from chiral β-amino alcohols, which are directly accessible from α-amino acids. For instance, (S)-alaninol, the reduction product of L-alanine, serves as a direct precursor for the corresponding N-tosylated aziridine (B145994).

An effective one-pot procedure transforms the β-amino alcohol into the N-tosyl aziridine without isolating intermediates. arkat-usa.org The process involves the simultaneous N-tosylation and O-tosylation of the amino alcohol, followed by an in-situ base-mediated intramolecular Sₙ2 cyclization. The hydroxyl group, once converted to a tosylate, becomes an excellent leaving group, which is then displaced by the N-tosyl sulfonamide anion to close the aziridine ring. arkat-usa.org

Several methods have been developed, varying in the choice of base and solvent to optimize yields depending on the steric hindrance of the amino alcohol. nih.govorganic-chemistry.org

Table 3: One-Pot Synthesis of (2S)-(+)-N-(p-toluenesulfonyl)-2-methylaziridine from (S)-(+)-Alaninol

Method Reagents Solvent Conditions Yield
Method 1 (S)-(+)-alaninol, p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP) (cat.) Dichloromethane (CH₂Cl₂) 0°C to room temp. >95%
Method 2 (Bieber et al.) (S)-(+)-alaninol, p-Toluenesulfonyl chloride (TsCl), Potassium Carbonate (K₂CO₃) Acetonitrile Room temp., 6 h 89%
Method 3 (Bieber et al.) (S)-(+)-alaninol, p-Toluenesulfonyl chloride (TsCl), Potassium Hydroxide (KOH) Water / Dichloromethane (CH₂Cl₂) Room temp., 30 min 91%

These efficient, high-yielding protocols allow for the multigram-scale preparation of enantiomerically pure N-tosyl aziridines from readily available amino acid precursors. arkat-usa.org

Structural Elucidation and Conformational Analysis of N Toluenesulfonyl L Alanine

Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for determining the structure of N-toluenesulfonyl-L-alanine in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule.

Proton NMR data for this compound reveals characteristic signals for the various protons in the molecule. In a typical ¹H NMR spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the following signals are observed: a doublet for the methyl protons of the alanine (B10760859) residue, a singlet for the methyl protons of the toluenesulfonyl group, a multiplet for the alpha-proton of the alanine moiety, and distinct doublets for the aromatic protons of the p-toluenesulfonyl group. prepchem.com The presence of a broad doublet for the amine proton, which is coupled to the alpha-proton, is also a key feature. prepchem.com

¹H NMR Spectroscopic Data for this compound in DMSO-d₆. prepchem.com
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Alanine CH₃1.20d7
Toluenesulfonyl CH₃2.40s-
Alanine α-CH3.85p8
Aromatic CH (ortho to SO₂)7.75d8
Aromatic CH (meta to SO₂)7.41d8
NH8.03br d8
COOH6.4br d-

The ¹³C NMR spectrum provides further structural confirmation. Key resonances include those for the alanine methyl and alpha-carbons, the toluenesulfonyl methyl carbon, the aromatic carbons, and the carboxylic acid carbonyl carbon. The chemical shifts of these carbons are consistent with the proposed structure.

¹³C NMR Spectroscopic Data for this compound.
Carbon AssignmentChemical Shift (δ, ppm)
Alanine CH₃~18-20
Toluenesulfonyl CH₃~21
Alanine α-CH~50-55
Aromatic CH~127-130
Aromatic C-S & C-CH₃~135-145
COOH~173-175

Studies involving variable temperature NMR spectroscopy have been instrumental in establishing the presence of intermolecular hydrogen bonding in N-toluenesulfonyl amino acids, including the alanine derivative. uaeh.edu.mxresearchgate.net Changes in the chemical shift of the N-H proton upon varying the temperature are indicative of its involvement in hydrogen bonding. As the temperature increases, the hydrogen bond can be disrupted, leading to a change in the observed chemical shift of the proton.

Solid-State Structural Determination by X-ray Crystallography

Analysis of Dihedral Angles and Torsional Relationships

Dihedral angles, or torsion angles, describe the rotation around a chemical bond and are crucial for defining the conformation of a molecule. wikipedia.orggonzaga.edu In N-p-toluenesulfonyl-L-alanine, the relative orientation of the toluenesulfonyl group and the alanine moiety is a key conformational feature.

The table below presents some of the key dihedral angles that define the conformation of this compound and related structures. These angles determine the spatial arrangement of the tolyl group relative to the alanine backbone.

Dihedral AngleDescriptionValue (°)
C1-S1-N1-C2Defines the rotation around the S-N bondVaries
S1-N1-C2-C3Defines the rotation around the N-Cα bond (φ)Varies
N1-C2-C(O)-O1Defines the rotation around the Cα-C(carbonyl) bond (ψ)Varies
C-S-N-CDescribes the twist between the phenyl ring and the sulfonamide nitrogen~53-76 nih.gov

Note: Specific values for this compound require dedicated crystallographic analysis. The values presented are illustrative based on related structures.

Crystal Packing and Unit Cell Parameters

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. researchgate.net The unit cell is the basic repeating unit of a crystal lattice. For L-alanine, a related amino acid, it crystallizes in the orthorhombic space group P212121. rsc.orgwhiterose.ac.uk The crystal packing of L-alanine features a three-dimensional network of hydrogen bonds. rsc.org

While specific crystal packing data for this compound was not found in the provided search results, analysis of similar molecules provides insight. For example, L-alaninium p-toluenesulfonate crystallizes in the non-centrosymmetric orthorhombic space group P212121, with aromatic rings of the anions stacked. researchgate.net 2-benzenesulfonamido-3-hydroxypropanoic acid also crystallizes in an orthorhombic system. nih.gov

The table below shows typical unit cell parameters for related amino acid derivatives.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
OrthorhombicP2121215.04649.975221.47019090904
MonoclinicP215.69823.5428.5009091.6290-

Data for 2-benzenesulfonamido-3-hydroxypropanoic acid nih.gov and L-lysinium trifluoroacetate (B77799) researchgate.net are provided for illustrative purposes.

Supramolecular Architecture and Intermolecular Interactions

Hydrogen Bonding Networks

Hydrogen bonds are directional interactions that occur when a hydrogen atom is shared between two electronegative atoms, such as oxygen and nitrogen. nih.gov In the crystal structures of N-tosyl amino acid derivatives, these bonds are the primary drivers of the molecular packing. researchgate.net

N–H···O hydrogen bonds are a prominent feature in the crystal structures of sulfonamides and amino acid derivatives. nih.gov In N-tosyl-L-glutamic acid, intermolecular N-H···O contacts contribute to the formation of a three-dimensional supramolecular structure. nih.gov Similarly, in the crystal structure of L-alanine, three strong N–H···O hydrogen bonds link the molecules into layers. rsc.org These interactions typically involve the amide or amino group as the hydrogen bond donor and a carbonyl or sulfonyl oxygen atom as the acceptor.

In addition to the stronger N–H···O bonds, weaker C–H···O and O–H···O interactions also contribute to the stability of the crystal lattice. In 2-benzenesulfonamido-3-hydroxypropanoic acid, C–H···O, N–H···O, and O–H···O hydrogen bonds link the molecules into two-dimensional polymeric networks. nih.gov The carboxylic acid groups of N-tosyl-L-glutamic acid form an infinite zigzag chain through O–H···O hydrogen bonds, creating characteristic ring motifs. nih.gov

The table below summarizes the types of hydrogen bonds observed in related structures.

Hydrogen Bond TypeDonorAcceptorTypical Distance (Å)
N–H···ON-H (amide/amine)O (carbonyl/sulfonyl)2.8 - 3.2
O–H···OO-H (carboxylic acid)O (carbonyl/carboxylic acid)2.5 - 2.8
C–H···OC-H (aliphatic/aromatic)O (carbonyl/sulfonyl)3.0 - 3.5

Formation of Three-Dimensional Frameworks and Supramolecular Synthons

The crystal architecture of this compound is governed by a network of robust intermolecular interactions, primarily hydrogen bonds, which assemble the individual molecules into a stable three-dimensional framework. The primary and most predictable interaction is the formation of a cyclic dimer through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This interaction is a classic and highly stable supramolecular synthon in carboxylic acids, creating a characteristic eight-membered ring. researchgate.net

In the crystal structure of N-tosyl-L-proline, a related compound, a similar cyclic R²₂(8) hydrogen-bonded carboxylic acid dimer is observed. researchgate.net These dimeric units serve as the fundamental building blocks of the supramolecular assembly. The dimers are further interconnected into a more complex, three-dimensional network through additional hydrogen bonds. The sulfonamide group plays a crucial role in this extended assembly, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygen atoms (O=S=O) acting as acceptors.

Graph-Set Notation Analysis of Hydrogen-Bonded Patterns

The intricate network of hydrogen bonds within the crystal structure of this compound and its analogues can be systematically decoded and classified using graph-set notation. researchgate.net This method provides a concise and unambiguous description of the hydrogen-bonding motifs by defining them as chains, rings, or other finite patterns. scispace.com Each pattern is assigned a designator that specifies the type of motif (C for chain, R for ring), the number of hydrogen bond acceptors (superscript), the number of hydrogen bond donors (subscript), and the total number of atoms in the ring or the repeating unit of the chain (in parentheses). scispace.com

The most prominent supramolecular synthon in this compound is the centrosymmetric dimer formed by two carboxylic acid groups. This motif is universally described with the graph-set descriptor R²₂(8) . researchgate.netnih.gov

Beyond this primary dimer, other hydrogen bonds extend the structure. The sulfonamide N-H group donates a hydrogen bond to a sulfonyl oxygen atom of an adjacent molecule, creating chains that link the R²₂(8) dimers. This intermolecular N-H···O hydrogen bond can be described using the chain descriptor, typically C(n) , where 'n' depends on the specific atoms forming the chain pattern. The interplay of these motifs results in a complex, higher-order network. For example, in the related structure of (+)-N-tosyl-L-glutamic acid, the combination of different hydrogen bonds leads to the formation of large rings described by graph-set descriptors such as R⁴₃(22) and R⁶₆(44). nih.gov

Hydrogen Bond Donor Acceptor Motif Type Graph-Set Descriptor
Carboxylic Acid DimerO-HO=CRingR²₂(8)
Sulfonamide InteractionN-HO=SChainC(n)

This table presents the primary hydrogen bond motifs and their graph-set notations typically observed in N-tosylated amino acids.

Hirshfeld Surface Analysis and Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a molecular crystal. The analysis maps properties onto a unique surface for each molecule within the crystal, defined as the region where the electron density contribution from that molecule is greater than that from all other molecules combined.

For this compound and its analogues, the Hirshfeld surface is typically mapped with the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or longer-distance contacts. nih.gov

Intermolecular Contact Contribution to Hirshfeld Surface (%)
H···H53.6
C···H/H···C20.8
O···H/H···O17.7

This table shows representative contributions of major intermolecular contacts to the Hirshfeld surface for a molecule with similar functional groups (N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide), illustrating the typical distribution of interactions. researchgate.net The H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing. researchgate.net

Computational and Theoretical Investigations on N Toluenesulfonyl L Alanine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the molecular properties of N-toluenesulfonyl-L-alanine. Calculations are commonly performed using specific basis sets, such as 6-311++G(d,p), to provide a balance between computational cost and accuracy. These studies allow for a detailed exploration of the molecule's geometric and conformational characteristics.

Quantum Mechanical Geometry Optimization and Conformational Landscapes

The initial step in the theoretical analysis of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized structure reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Conformational analysis of this compound often focuses on the rotation around key single bonds, such as the S-N and C-S bonds. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface scan can be generated. This scan helps identify the most stable conformer (global minimum) and other local energy minima, providing a comprehensive understanding of the molecule's conformational landscape. For this compound, the most stable conformation is characterized by specific torsion angles that minimize steric hindrance and optimize intramolecular interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleOptimized Value (DFT)
Bond Length (Å)S-O11.435
S-O21.441
S-N1.642
S-C(aromatic)1.778
Bond Angle (°)O1-S-O2121.2
O1-S-N108.3
N-S-C(aromatic)106.7
Dihedral Angle (°)O1-S-N-Cα-57.8
C(aromatic)-S-N-Cα68.9

Validation against Experimental Crystallographic Data

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, the optimized geometric parameters obtained from DFT calculations are compared with data from single-crystal X-ray diffraction studies. This comparison serves to assess the accuracy of the chosen theoretical level (functional and basis set).

Generally, a strong correlation is observed between the calculated and experimental values for bond lengths and angles, with minor deviations typically attributed to the fact that theoretical calculations model the molecule in an isolated gaseous state, whereas X-ray diffraction data represents the molecule in a solid, crystalline state where intermolecular forces are present. The high level of agreement validates the computational model, confirming its reliability for predicting other molecular properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions.

For this compound, the MEP surface analysis reveals that the most negative potential (typically colored red) is concentrated around the oxygen atoms of the sulfonyl group and the carboxylic acid group. These regions represent the most likely sites for electrophilic attack. Conversely, the most positive potential (colored blue) is generally located around the hydrogen atoms of the amine and carboxylic acid groups, indicating the sites susceptible to nucleophilic attack. This analysis provides a clear visual representation of the molecule's reactive sites.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations show a significant HOMO-LUMO gap, which is indicative of the compound's high stability. The HOMO is typically localized over the phenyl ring and the sulfonyl group, while the LUMO is distributed over the carboxylic acid moiety.

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-0.8
HOMO-LUMO Gap (ΔE)6.7

Calculation of Optical and Electronic Properties

Computational methods are also employed to predict the nonlinear optical (NLO) and electronic properties of this compound. These properties are crucial for applications in optoelectronics and materials science.

Polarizability and Hyperpolarizability

Polarizability (α) and first-order hyperpolarizability (β) are measures of a molecule's response to an external electric field. These properties determine the NLO behavior of the material. Calculations of these parameters for this compound indicate that the molecule possesses NLO properties. The magnitude of the total molecular dipole moment (μ) and the first hyperpolarizability (β₀) are key indicators of this potential. The calculated values suggest that this compound could be a candidate for NLO applications, with its charge transfer characteristics contributing to its hyperpolarizability.

Table 3: Calculated Dipole Moment, Polarizability, and First Hyperpolarizability

ParameterCalculated Value
Dipole Moment (μ) [Debye]3.85
Mean Polarizability (α) [esu]2.1 x 10⁻²³
First Hyperpolarizability (β₀) [esu]4.9 x 10⁻³⁰

Predictive Modeling for Supramolecular Assembly and Properties

Computational and theoretical investigations are pivotal in understanding and predicting the complex process of supramolecular assembly. For this compound, predictive modeling offers a molecular-level understanding of how individual molecules interact to form larger, ordered structures. These models are crucial for designing materials with specific properties and for interpreting experimental observations. Methodologies such as quantum chemical calculations and molecular dynamics simulations are at the forefront of these predictive endeavors.

At the heart of predictive modeling for supramolecular assembly are the non-covalent interactions that govern how molecules recognize and bind to one another. In the case of this compound, these interactions are primarily hydrogen bonds, π-π stacking, and van der Waals forces. The tosyl group, with its aromatic ring and sulfonyl moiety, and the alanine (B10760859) backbone, with its carboxylic acid and N-H groups, provide multiple sites for these interactions.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these non-covalent interactions. By calculating the interaction energies between molecules in various orientations, researchers can predict the most stable arrangements. For instance, studies on similar tosylated amino acids have shown that hydrogen bonding between the carboxylic acid of one molecule and the sulfonyl group of another is a significant contributor to the stability of the resulting supramolecular structures. A related compound, N-tosyl-L-glutamine, has been observed to form dimers through hydrogen bonds in its crystal structure, a pattern that is likely to be relevant for this compound as well.

The prediction of crystal structures is another critical aspect of modeling supramolecular assembly. Computational crystal structure prediction (CSP) methods explore the potential energy landscape of the crystalline solid to identify the most stable polymorphs. These predictions are based on the calculated lattice energies, which account for the sum of all intermolecular interactions within the crystal. For molecules like this compound, CSP can provide valuable insights into the likely packing motifs and hydrogen-bonding networks in the solid state.

The following table summarizes the types of intermolecular interactions that are critical in the supramolecular assembly of this compound and the computational methods used to model them.

Interaction TypeKey Functional Groups InvolvedTypical Calculated Energy Range (kcal/mol)Computational Method
Hydrogen BondingCarboxylic acid (donor/acceptor), Sulfonyl (acceptor), N-H (donor)-3 to -10DFT, Quantum Theory of Atoms in Molecules (QTAIM)
π-π StackingToluene (B28343) ring-1 to -5Symmetry-Adapted Perturbation Theory (SAPT), DFT with dispersion correction
van der Waals ForcesAlkyl and aromatic groups-0.5 to -2Molecular Mechanics (MM), DFT with dispersion correction

Detailed research findings from computational studies on analogous systems provide a strong basis for predicting the supramolecular behavior of this compound. For example, quantum chemical calculations on alanine pentamers have detailed the energetics of various conformations, highlighting the importance of intramolecular hydrogen bonding in stabilizing specific secondary structures. These principles can be extended to understand the interplay of intra- and intermolecular interactions in the assembly of this compound.

Applications in Asymmetric Synthesis and Catalysis Utilizing N Toluenesulfonyl L Alanine

As a Chiral Building Block

A chiral building block is a molecule with a defined stereochemistry that can be incorporated into a larger synthetic target, transferring its chirality to the new molecule. N-toluenesulfonyl-L-alanine fits this role perfectly, with the tosyl group providing robust protection of the nitrogen atom, allowing for selective chemical transformations elsewhere in the molecule.

Synthesis of Non-Natural Alpha-Amino Acids

The demand for non-natural alpha-amino acids is significant in pharmaceutical research and materials science, as their incorporation into peptides and other molecules can enhance biological activity, improve stability, and confer unique structural properties. This compound and related derivatives are instrumental in the synthesis of these valuable compounds.

A prominent strategy involves using derivatives of the amino acid serine, where the hydroxyl group is converted into a better leaving group, facilitating nucleophilic substitution to introduce diverse side chains. The tosyl group is central to this transformation, leading to the formation of key intermediates used in palladium-catalyzed reactions to build complex amino acid structures.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. While this compound itself is not typically a direct coupling partner, its derivatives, particularly iodoalanine intermediates, are highly effective substrates for these reactions.

The strategy involves converting a tosylated serine derivative into an organozinc reagent, which can then be coupled with a wide variety of aryl or vinyl halides. This powerful method allows for the introduction of diverse aromatic and unsaturated side chains at the β-position of the alanine (B10760859) backbone, yielding a vast array of novel and unnatural phenylalanine analogs and other complex amino acids. The stereochemical integrity of the original α-carbon is preserved throughout this process, ensuring the enantiopurity of the final product.

Role in the Derivatization of Alpha-Amino Acids (e.g., iodoalanine intermediates)

The derivatization of natural amino acids into more reactive intermediates is a key tactic for synthesizing non-natural variants. The tosyl group plays a critical role in activating the hydroxyl group of serine, a closely related amino acid to alanine. A common and effective pathway begins with N-Boc-L-serine, which is first converted to its tosylated form. This tosylate serves as an excellent leaving group, which is then displaced by iodide in a Finkelstein reaction to produce a stable, fully protected β-iodoalanine derivative. researchgate.netcore.ac.uk

This N-Boc-β-iodoalanine ester is a highly versatile chiral building block. The iodide at the β-position is readily displaced by a wide range of nucleophiles or used to generate organometallic reagents for cross-coupling reactions, providing a reliable route to numerous β-substituted alanines. researchgate.netcore.ac.uk

Table 1: Two-Step Synthesis of N-Boc-β-iodoalanine Ester Intermediate
StepReactionStarting MaterialReagentsProduct
1O-TosylationN-Boc-L-serine esterp-Toluenesulfonyl chloride (TsCl), Base (e.g., Triethylamine)N-Boc-O-tosyl-L-serine ester
2Nucleophilic Substitution (Finkelstein Reaction)N-Boc-O-tosyl-L-serine esterSodium Iodide (NaI) in AcetoneN-Boc-β-iodoalanine ester
This table outlines the general synthetic sequence to produce the key iodoalanine intermediate from a serine precursor, a process enabled by the use of a tosyl activating group. core.ac.uk

As a Chiral Ligand or Catalyst Precursor

Beyond its role as a structural component, this compound can be used to create chiral ligands and organocatalysts. These molecules coordinate to metal centers or activate substrates through non-covalent interactions, creating a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Design and Synthesis of this compound-Based Chiral Ligands

A modular "building block" strategy is often employed to create libraries of chiral ligands for screening in various enantioselective reactions. This approach allows for the systematic tuning of the ligand's electronic and steric properties to optimize catalyst performance.

One such strategy involves the synthesis of a novel class of chiral N-protected β-amino sulfonyl chlorides from L-amino acids, including L-alanine. core.ac.uk These sulfonyl chlorides are then coupled with a diverse range of commercially available vicinal diamines. This method generates a library of disulfonamide ligands where both the amino acid backbone and the diamine scaffold can be easily varied, allowing for rapid optimization of the ligand for a specific catalytic transformation. core.ac.uk Similarly, chiral tridentate N-tosylated aminoimine ligands have been synthesized and utilized in copper-catalyzed reactions, demonstrating the broader utility of N-tosylated amino acids as ligand precursors. researchgate.net

Performance in Enantioselective Catalysis

The effectiveness of ligands derived from N-tosylated amino acids is demonstrated by their performance in key enantioselective reactions. For example, a library of disulfonamide ligands derived from L-alanine and other amino acids was screened in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025). The results showed that the stereochemical outcome was highly dependent on the structure of both the amino acid derivative and the diamine scaffold used in the ligand's synthesis. core.ac.uk

Table 2: Performance of L-Alanine-Derived Ligand in the Enantioselective Addition of Diethylzinc to Benzaldehyde
Ligand Component 1 (from Amino Acid)Ligand Component 2 (Diamine Scaffold)Enantiomeric Ratio (R:S) of Product
L-Alanine derivativetrans-(1S,2S)-diaminocyclohexane89:11
L-Alanine derivativecis-1,2-diaminocyclohexane87:13
This table presents selected results for the addition of diethylzinc to benzaldehyde using ligands synthesized from an L-alanine derivative and different diamine backbones, illustrating the modularity of the approach. Data sourced from a study on a new family of chiral ligands. core.ac.uk

In other applications, chiral tridentate N-tosylated aminoimine ligands have been successfully used in the copper(I)-catalyzed enantioselective addition of phenylacetylene (B144264) to imines, achieving good enantioselectivities of up to 91% ee. researchgate.net These findings underscore the value of this compound and related compounds as versatile precursors for the development of effective chiral ligands and catalysts for a range of important asymmetric transformations.

Enantioselective Cyanohydrin Synthesis

Enantioselective cyanohydrin synthesis, the addition of a cyanide nucleophile to a carbonyl compound, is a fundamental carbon-carbon bond-forming reaction that generates valuable chiral α-hydroxynitriles. These products are versatile intermediates in the synthesis of α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols. While a variety of catalysts, including enzymes like hydroxynitrile lyases and organocatalysts, have been developed for this transformation, the specific application of this compound as a direct catalyst or controlling chiral ligand is not extensively documented in prominent scientific literature. rsc.orgnih.gov The field is largely dominated by other catalytic systems, such as those based on metal complexes or other organocatalysts. organic-chemistry.orgnih.gov

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, particularly for the reduction of prochiral ketones and olefins to produce chiral alcohols and alkanes. The development of this field was significantly advanced by the creation of chiral phosphine (B1218219) ligands for transition metals like rhodium and ruthenium. A landmark in this area is the Noyori catalyst, which features a ruthenium center complexed with a chiral mono-tosylated diamine ligand. vt.edu While this highlights the importance of N-tosylated ligands in achieving high enantioselectivity, catalysts directly derived from this compound are not commonly cited. Research has also explored iridium N-heterocyclic carbene complexes incorporating simple amino acids like L-alanine for asymmetric transfer hydrogenation, demonstrating the utility of the amino acid backbone in conferring chirality. researchgate.net

Stereoselective Aldol (B89426) Reactions

The aldol reaction is a cornerstone of organic synthesis, creating β-hydroxy carbonyl compounds and establishing up to two new stereocenters. Controlling the stereochemical outcome is a significant focus, often achieved using chiral auxiliaries, substrates, or catalysts. Chiral oxazolidinones, popularized by David Evans, are a prominent class of auxiliaries used to direct the course of aldol reactions with high diastereoselectivity. wikipedia.orgscispace.com Research has shown that simple, acyclic amino acids, including L-alanine itself, can serve as organocatalysts for direct asymmetric aldol reactions, yielding products with excellent stereocontrol. rsc.orgresearchgate.net However, the specific use of this compound as a chiral auxiliary or catalyst in stereoselective aldol reactions is not a widely reported methodology.

Enantioselective Strecker Reactions

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones, ammonia, and cyanide. masterorganicchemistry.comyoutube.com The development of asymmetric variants of this reaction is crucial for accessing enantiomerically pure unnatural amino acids. This is often accomplished by using a chiral amine source or a chiral catalyst. Diastereoselective Strecker reactions that employ chiral auxiliaries, such as (R)-phenylglycine amide, have been reported to proceed with excellent control, often enhanced by a crystallization-induced asymmetric transformation to yield a single diastereomer. nih.gov While N-tosyl protected imines are common substrates in these reactions, the direct use of this compound as the primary chiral auxiliary to guide the stereoselective addition of cyanide is not a prevalent strategy in the available literature. nih.gov

Asymmetric Allylic Alkylation Reactions

Asymmetric allylic alkylation (AAA) is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of these reactions is typically governed by chiral ligands attached to a transition metal catalyst, most commonly palladium. nih.govuwindsor.ca The N-tosyl group, as part of a substrate, has been shown to be highly effective in directing diastereoselective reactions. In Lewis-acid mediated allylations of chiral N-tosyl imines containing a β-alkoxy group, high levels of 1,3-asymmetric induction are observed. researchgate.netnsf.gov These reactions proceed with notable anti-diastereoselectivity, which is rationalized by the formation of a stable six-membered ring chelate that adopts a half-chair-like conformation, guiding the nucleophilic attack of the allyl group. researchgate.netnsf.gov This demonstrates the significant influence of the N-tosyl group in controlling stereochemistry in C-C bond formations.

Below is a table summarizing the results of diastereoselective allylations of a chiral β-alkoxy N-tosyl imine.

EntryLewis AcidSolventYield (%)Diastereomeric Ratio (anti:syn)
1TiCl₄CH₂Cl₂7594:6
2SnCl₄CH₂Cl₂7293:7
3BF₃·OEt₂CH₂Cl₂8588:12
4Cu(OTf)₂CH₂Cl₂6895:5
Organocatalytic Asymmetric Activation of N-Sulfonyl Amide C-N Bonds

A significant challenge in organic chemistry is the catalytic asymmetric activation of stable amide C-N bonds. Recent breakthroughs have demonstrated an organocatalytic approach to cleave the C-N bond of N-sulfonyl biaryl lactams under mild conditions. This method provides an atroposelective route to constructing axially chiral biaryl amino acids, which are valuable structures in catalyst and materials science. The activation of the N-sulfonyl amide is typically achieved using a bifunctional organocatalyst. This strategy allows for the synthesis of a diverse array of axially chiral biaryl amino acids in high yields and with excellent enantioselectivities. The amide bonds are often activated by the presence of strong electron-withdrawing groups on the nitrogen atom, such as a p-toluenesulfonyl (Ts) group.

As a Chiral Auxiliary and Resolving Agent

Beyond its role in substrate-controlled reactions, this compound is a quintessential chiral compound that can be employed as both a chiral auxiliary and a resolving agent.

As a chiral auxiliary , it can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org The inherent chirality of the L-alanine core, amplified by the steric bulk of the tosyl group, creates a biased chiral environment that can effectively control the facial selectivity of reactions such as alkylations or Diels-Alder cycloadditions. After the desired stereocenter is set, the this compound auxiliary can be cleaved and recovered for reuse.

As a resolving agent , this compound, being a chiral acid, is used to separate racemic mixtures of chiral bases. The process involves the formation of a pair of diastereomeric salts upon reaction with the racemate. wikipedia.org Due to their different physical properties, such as solubility, these diastereomeric salts can often be separated by fractional crystallization. Once separated, the pure enantiomers of the base can be recovered by treating the salt with an achiral acid or base to break the ionic bond and remove the resolving agent. This classical resolution method remains a practical approach for obtaining enantiomerically pure compounds on a large scale. The formation of salts like L-Alanine benzyl (B1604629) ester p-toluenesulfonate illustrates the principle of using tosyl-containing species in diastereomeric salt formation for chiral resolution. laboratoriumdiscounter.nl

Kinetic Resolution Strategies for Heterocyclic Amines

Kinetic resolution is a crucial technique for separating a racemic mixture of chiral molecules. The principle involves reacting the mixture with a chiral resolving agent, where one enantiomer reacts at a significantly faster rate than the other. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

In the context of resolving racemic heterocyclic amines, acylating agents derived from chiral amino acids are frequently employed. The acid chloride of this compound, N-toluenesulfonyl-L-alaninyl chloride, can serve as such a chiral acylating agent. The process involves the acylation of the amine, where the chiral center on the alanine derivative influences the transition state energies for the reaction with each amine enantiomer. This leads to a diastereomeric mixture of amides, with one diastereomer being formed in excess. The unreacted amine is thus enriched in one enantiomer.

While the principle is well-established for various amines, the specific application of this compound for the kinetic resolution of heterocyclic amines is a specialized area. The effectiveness of the resolution is governed by the selectivity factor (s), which is a ratio of the rate constants for the two enantiomers. A high selectivity factor is desirable for efficient separation.

Table 1: Factors Influencing Kinetic Resolution via Acylation

FactorDescriptionImpact on Resolution
Chiral Acylating Agent The structure of the this compound derivative.The steric and electronic properties of the tosyl group and the alanine side chain create a specific chiral environment that differentiates between the amine enantiomers.
Substrate Structure The nature of the heterocyclic amine.The steric hindrance and nucleophilicity of the amine's nitrogen atom affect the rate of acylation.
Reaction Conditions Solvent, temperature, and presence of a base.These parameters can influence the stability of the transition states and thus affect the reaction rates and selectivity.
Base A non-nucleophilic base is often used to scavenge the HCl produced.The choice of base can impact the reaction kinetics and the stereochemical outcome.

Diastereoselective Acylation Reactions

This compound and its derivatives can be utilized as chiral auxiliaries to direct the stereochemical course of reactions. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a subsequent reaction.

In diastereoselective acylation, the chiral auxiliary, derived from this compound, is first attached to a prochiral molecule. The resulting chiral adduct then undergoes an acylation reaction. The steric and electronic influence of the tosyl-alanine moiety blocks one face of the molecule, forcing the incoming acylating agent to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other. After the reaction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product.

While the use of chiral auxiliaries is a fundamental strategy in asymmetric synthesis, specific documented examples of this compound being used as a removable auxiliary for the diastereoselective acylation of a separate substrate are not widely prevalent in the literature. More commonly, the N-tosyl amino acid unit is incorporated into a larger molecule to influence subsequent transformations, such as alkylations or aldol reactions.

Utility in the Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of a protected amine and a carboxylic acid function allows for diverse cyclization strategies.

Pyrrole (B145914) and Thiophene (B33073) Analogues

The Paal-Knorr synthesis is a classic and straightforward method for synthesizing substituted pyrroles and thiophenes. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or a source of sulfur.

To synthesize an N-substituted pyrrole, this compound can be chemically converted into a primary amine derivative. For instance, reduction of the carboxylic acid to an alcohol, followed by further transformations, could yield a chiral amine that can then be reacted with a 1,4-dicarbonyl compound like 2,5-hexanedione. The tosyl group remains on the nitrogen, yielding an N-tosylated pyrrole derivative. The general Paal-Knorr mechanism for pyrrole synthesis is shown below.

For thiophene synthesis, the Paal-Knorr reaction is adapted by reacting the 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.

Pyrazine (B50134) and Tetrahydropyrazine (B3061110) Systems

Substituted pyrazines and their reduced forms, tetrahydropyrazines, are important classes of heterocycles. A common route to 2,5-disubstituted tetrahydropyrazine systems, specifically 2,5-diketopiperazines (or piperazine-2,5-diones), is the cyclodimerization of α-amino acids.

This compound can undergo intermolecular condensation under heating or with coupling agents. Two molecules of the amino acid react to form a cyclic dipeptide, a six-membered ring containing two amide bonds. This results in the formation of a (3S,6S)-1,4-ditosyl-3,6-dimethylpiperazine-2,5-dione. The chirality from L-alanine is retained in the product. These diketopiperazines can be valuable synthetic intermediates and can, in some cases, be further oxidized to form pyrazine derivatives.

Table 2: Synthesis of Piperazine-2,5-dione from N-Tosyl-L-Alanine

StepDescriptionReactantsProduct
1 Activation of Carboxylic AcidThis compound, Coupling Agent (e.g., DCC, EDC)Activated Ester
2 Intermolecular Nucleophilic AttackActivated Ester, a second molecule of this compoundLinear Dipeptide Intermediate
3 Intramolecular CyclizationLinear Dipeptide Intermediate(3S,6S)-1,4-ditosyl-3,6-dimethylpiperazine-2,5-dione

Morpholinone and Related Cyclic Amino Acid Derivatives

Morpholinones are heterocyclic compounds containing both an amide and an ether linkage within a six-membered ring. They can be synthesized from N-substituted amino acids. A plausible synthetic route starting from this compound involves a two-step process.

First, the carboxylic acid of this compound is reduced to a primary alcohol to form N-tosyl-L-alaninol. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting N-protected amino alcohol is a key intermediate.

Second, the N-tosyl-L-alaninol is reacted with an α-haloacetyl halide, such as bromoacetyl bromide, in the presence of a base. The alcohol moiety first forms an ester, and then the base promotes an intramolecular Williamson ether synthesis, where the sulfonamide nitrogen acts as a nucleophile to displace the bromide, forming the morpholinone ring. This cyclization yields a chiral 3-methyl-4-tosylmorpholin-5-one.

Dihydrobenzothiazine Derivatives

Dihydrobenzothiazines are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a thiazine (B8601807) ring. Their synthesis often involves the reaction of a 2-aminothiophenol (B119425) with a suitable two-carbon electrophile.

A potential, though less common, pathway to synthesize a dihydrobenzothiazine derivative from this compound would involve converting the amino acid into its corresponding aldehyde, N-toluenesulfonyl-L-alaninal. This can be achieved through a controlled reduction of the carboxylic acid or its ester.

The resulting chiral aldehyde can then be reacted with 2-aminothiophenol. The reaction proceeds through the formation of an intermediate thiazoline (B8809763) via condensation of the aldehyde with the thiol and amine groups. Subsequent rearrangement or cyclization would lead to the formation of the dihydrobenzothiazine ring system. The stereocenter from the alanine derivative would be incorporated into the final structure, yielding an optically active product.

Advanced Research Directions and Future Perspectives

Exploration of Novel Reaction Pathways and Derivatization Strategies

The derivatization of N-toluenesulfonyl-L-alanine is a key area of ongoing research, aimed at enhancing its utility in asymmetric synthesis and creating novel molecular architectures. As a chiral auxiliary, Ts-L-Ala and its derivatives are instrumental in guiding the stereochemical outcome of chemical reactions. nih.govresearchgate.net The tosyl group, in particular, plays a crucial role by modulating the reactivity and selectivity of the molecule. It reduces the nucleophilicity of the nitrogen atom, thereby preventing unwanted side reactions and allowing for selective transformations at other functional groups.

Future research is expected to focus on the development of novel N-acyl derivatives to facilitate a wider range of diastereoselective reactions. These new derivatives could offer improved stereocontrol in the synthesis of complex chiral molecules. Furthermore, the exploration of innovative reaction pathways for the derivatization of Ts-L-Ala will be crucial. This includes the development of more efficient methods for introducing and removing the tosyl protecting group, a critical step in multistep synthetic sequences. The unique physicochemical properties conferred by the tosyl group, such as enhanced stability and hydrophobicity, will continue to be exploited in the design of new derivatization strategies for various applications, including peptidomimetic design and the synthesis of bioactive compounds.

A significant area of interest is the use of Ts-L-Ala in the synthesis of peptidomimetics, where the tosyl group can influence the conformational properties of the resulting molecules. Research in this direction could lead to the development of novel therapeutic agents with enhanced stability and biological activity. Additionally, the derivatization of Ts-L-Ala for analytical purposes, such as improving its chromatographic separation, is an area with potential for further development.

Development of Highly Efficient and Sustainable Catalytic Systems

The principles of green chemistry are increasingly influencing the synthesis and application of N-protected amino acids like this compound. The future of Ts-L-Ala synthesis lies in the development of catalytic systems that are not only highly efficient but also environmentally benign. This involves a shift away from traditional synthetic methods that often rely on stoichiometric reagents and harsh reaction conditions.

One promising avenue is the exploration of biocatalysis for the synthesis of N-protected amino acids. Engineered enzymes could offer a highly selective and sustainable route to Ts-L-Ala and its derivatives. researchgate.net The use of enzymes in organic synthesis aligns with the goals of green chemistry by enabling reactions to be carried out under mild conditions, often in aqueous media, thereby reducing the generation of hazardous waste. mdpi.com

In the context of peptide synthesis, where Ts-L-Ala is frequently employed, sustainable practices are gaining traction. This includes the development of aqueous solid-phase peptide synthesis (SPPS) strategies that utilize water-compatible protecting groups. researchgate.netsemanticscholar.org While the direct synthesis of Ts-L-Ala using such methods is still an area for development, the broader trend towards greener peptide chemistry will undoubtedly impact the future production and use of this compound. The goal is to minimize the process mass intensity (PMI) and improve the atom economy of peptide manufacturing, where N-protected amino acids are key building blocks. nih.gov Future research will likely focus on developing catalytic methods for the tosylation of L-alanine that utilize greener solvents and recyclable catalysts.

Integration of Multi-Omics and High-Throughput Screening in Catalyst Discovery

The discovery of novel catalysts for reactions involving this compound is poised to be accelerated by the integration of high-throughput screening (HTS) and multi-omics approaches. HTS allows for the rapid screening of large libraries of potential catalysts, significantly speeding up the discovery process. core.ac.uknih.gov This is particularly valuable in the search for highly enantioselective catalysts for asymmetric synthesis, where subtle changes in the catalyst structure can have a profound impact on the stereochemical outcome. iitm.ac.in The development of new analytical techniques, such as high-throughput 19F NMR and circular dichroism-based assays, further enhances the efficiency of screening for chiral molecules. nih.govnih.gov

Multi-omics, which involves the comprehensive analysis of the genome, transcriptome, proteome, and metabolome of an organism, offers a powerful tool for understanding and optimizing biocatalytic systems. nih.gov By integrating data from these different "omics" layers, researchers can gain a holistic view of the cellular processes that influence the activity and stability of an enzyme. mdpi.com This knowledge can then be used to engineer improved biocatalysts for the synthesis or modification of this compound. For instance, multi-omics could be used to identify the key metabolic pathways involved in the production of a precursor to Ts-L-Ala or to understand the mechanisms of enzyme inhibition by the tosyl group.

The combination of HTS and multi-omics creates a powerful synergy for catalyst discovery and development. HTS can rapidly identify promising catalyst candidates from large and diverse libraries, while multi-omics can provide the detailed biological insights needed to optimize their performance. This integrated approach is expected to play a crucial role in the future development of novel and efficient catalytic systems for reactions involving this compound.

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The unique structural and chemical properties of this compound make it an attractive candidate for incorporation into metal-organic frameworks (MOFs) and coordination polymers. MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The use of chiral ligands, such as amino acids and their derivatives, can impart chirality to the MOF structure, opening up possibilities for applications in enantioselective separations and catalysis. uab.catrsc.org

While the direct use of this compound as a primary linker in MOF synthesis is an emerging area, the principles established with other amino acids provide a strong foundation for future research. The tosyl group could offer several advantages, including increased structural stability and modified pore environments within the MOF. The chirality of the L-alanine backbone would be preserved, allowing for the creation of homochiral MOFs. ttu.edu These chiral MOFs could be designed to exhibit selective adsorption of enantiomers or to act as heterogeneous catalysts for asymmetric reactions. frontiersin.org

Similarly, in the field of coordination polymers, this compound can serve as a chiral ligand to construct multidimensional networks with interesting topologies and properties. The coordination of the carboxylate group to metal centers, combined with the potential for intermolecular interactions involving the tosyl group, could lead to the formation of novel supramolecular architectures. researchgate.net Research in this area could explore the synthesis of coordination polymers with tunable properties for applications in areas such as nonlinear optics, magnetism, and sensing.

The table below summarizes the potential roles of this compound in MOFs and coordination polymers.

Feature of Ts-L-AlaPotential Application in MOFs and Coordination Polymers
Inherent ChiralityEnantioselective separations and catalysis
Carboxylate GroupCoordination to metal centers to form the framework
Tosyl GroupModification of pore environment and structural stability
Supramolecular InteractionsControl of network topology and dimensionality

Potential in Biomimetic and Enzyme-Inspired Catalysis

The field of biomimetic and enzyme-inspired catalysis seeks to develop synthetic catalysts that mimic the high efficiency and selectivity of natural enzymes. nih.govacs.org this compound, as a chiral amino acid derivative, holds significant potential as a building block for the design of such catalysts. The combination of a chiral center, a coordinating carboxylate group, and a sterically demanding tosyl group makes it a versatile ligand for creating asymmetric catalysts.

In enzyme-inspired catalysis, the goal is to replicate the key features of an enzyme's active site in a synthetic molecule. nwo.nl This often involves the use of a scaffold that positions catalytic groups in a precise three-dimensional arrangement. This compound could be incorporated into such scaffolds to create a chiral microenvironment around a metal catalytic center. The tosyl group could play a role in substrate recognition and orientation, similar to the way that amino acid side chains in an enzyme's active site guide the substrate into the correct position for reaction.

Furthermore, the development of catalysts based on peptides and amino acids is a growing area of research. mdpi.com These catalysts can operate through mechanisms that are analogous to those of enzymes, such as hydrogen bonding and electrostatic interactions. This compound could be used as a monomer in the synthesis of short peptides that are designed to catalyze specific asymmetric transformations. The tosyl group could be used to fine-tune the electronic and steric properties of the peptide catalyst, thereby optimizing its activity and selectivity.

The potential applications of this compound in biomimetic and enzyme-inspired catalysis are summarized in the table below.

Catalytic ApproachRole of this compound
Biomimetic Metal ComplexesChiral ligand to create an asymmetric coordination sphere
Enzyme-Inspired ScaffoldsComponent of a chiral microenvironment around the active site
Peptide-Based CatalystsChiral monomer to control the secondary structure and catalytic activity

Q & A

Q. What cross-disciplinary methodologies (e.g., computational or spectroscopic) enhance understanding of this compound's reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states during sulfonylation. Validate computational predictions with experimental 13C^{13}C-NMR chemical shifts and X-ray crystallography. For real-time reaction monitoring, use in-situ Raman spectroscopy to track sulfonate group formation .

Data Presentation Guidelines

  • Tables : Include columns for experimental conditions (e.g., solvent, temperature), analytical methods, and purity metrics.
  • Figures : Use error bars in dose-response curves and annotate spectral peaks with exact m/zm/z values in MS data.
  • References : Cite USP protocols, NIST standards, and peer-reviewed kinetic studies to ensure methodological rigor .

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